molecular formula C12H15N3O3S B5629493 N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide

N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B5629493
M. Wt: 281.33 g/mol
InChI Key: SFXDOYGYPUYVPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound with the molecular formula C12H15N3O3S. It is known for its unique structure, which includes a benzoxadiazole ring fused with a sulfonamide group and a cyclohexyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The benzoxadiazole ring may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2,1,3-benzothiazole-4-sulfonamide
  • N-cyclohexyl-2,1,3-benzoxazole-4-sulfonamide
  • N-cyclohexyl-2,1,3-benzimidazole-4-sulfonamide

Uniqueness

N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the benzoxadiazole ring, which imparts distinct electronic and steric properties compared to benzothiazole, benzoxazole, and benzimidazole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXDOYGYPUYVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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